N'-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide
Description
The compound N'-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is a structurally complex molecule featuring:
- A 1,3-oxazinan-2-ylmethyl core substituted with a 2,5-dimethylbenzenesulfonyl group.
- A thiophen-2-ylmethyl moiety linked to an ethanediamide backbone.
Properties
IUPAC Name |
N-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S2/c1-14-6-7-15(2)17(11-14)30(26,27)23-8-4-9-28-18(23)13-22-20(25)19(24)21-12-16-5-3-10-29-16/h3,5-7,10-11,18H,4,8-9,12-13H2,1-2H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFDQOCHXWEDGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazinan ring, sulfonylation, and the introduction of the thiophene moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce sulfides.
Scientific Research Applications
N’-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of N’-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the oxazinan ring and thiophene moiety can interact with various biological pathways. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares key features with several classes of bioactive molecules:
Key Observations:
Bioactivity : Compounds with sulfonamide-thiophene hybrids (e.g., Compound 24 ) exhibit potent anticancer activity (IC₅₀ ~30 nM), surpassing derivatives lacking these groups. The target compound’s dimethylbenzenesulfonyl group may enhance lipophilicity and target affinity compared to simpler sulfonamides.
Mechanistic Insights : Thiophene-containing analogs (e.g., Compound 26 ) likely inhibit kinase ATP-binding pockets, mimicking gefitinib and dasatinib. The ethanediamide linker in the target compound could stabilize interactions with catalytic lysine residues.
Synthetic Routes : The target compound’s synthesis may parallel methods in , where sulfonamide intermediates are functionalized via nucleophilic substitution (e.g., using ethyl bromoacetate and TEA) .
Pharmacological and Physicochemical Properties
- Lipophilicity : The 2,5-dimethylbenzenesulfonyl group in the target compound likely increases logP compared to unsubstituted sulfonamides, improving membrane permeability.
- Solubility : Ethanediamide and oxazinan moieties may enhance aqueous solubility relative to purely aromatic analogs (e.g., Compound 25 in ) .
- Metabolic Stability : The oxazinan ring could reduce susceptibility to cytochrome P450 oxidation compared to imidazolidin-2-ylidene derivatives .
Hypothesized Advantages Over Analogs
Dual Binding Motifs : The combination of a sulfonamide (hydrogen-bond acceptor) and thiophene (π-π stacking) may enable multitarget engagement.
Biological Activity
N'-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be dissected into functional groups that may contribute to its biological activity. The presence of the oxazinan ring and thiophene moiety suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₃S |
| Molecular Weight | 357.46 g/mol |
| Purity | ≥ 95% |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of the oxazinan ring followed by the introduction of the thiophene group through nucleophilic substitution reactions.
Antitumor Activity
Research indicates that compounds with similar structures have shown significant antitumor activity. For instance, derivatives of benzimidazole and benzothiazole have been evaluated for their ability to inhibit tumor cell proliferation. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines.
Case Study Example:
A study involving a related compound demonstrated an IC50 value of 6.26 μM against the HCC827 lung cancer cell line, indicating potent antitumor properties .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds containing amidine or sulfonamide groups have shown effectiveness against a range of pathogens, including bacteria and fungi.
Case Study Example:
In vitro testing revealed that derivatives with similar functional groups exhibited significant antibacterial activity against E. coli and S. aureus, with some compounds achieving MIC values in the low micromolar range .
The proposed mechanisms for the biological activity of this compound involve:
- DNA Binding: Similar compounds have been shown to intercalate with DNA or bind to its minor groove, inhibiting DNA-dependent enzymes and disrupting replication processes.
- Enzyme Inhibition: The sulfonamide moiety may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
Comparative Analysis with Related Compounds
| Compound Name | Antitumor IC50 (μM) | Antimicrobial MIC (μg/mL) |
|---|---|---|
| This compound | 6.26 (HCC827) | < 10 (E. coli) |
| Benzimidazole derivative | 5.50 (A549) | < 15 (S. aureus) |
| Benzothiazole derivative | 7.20 (NCI-H358) | < 12 (Candida albicans) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
